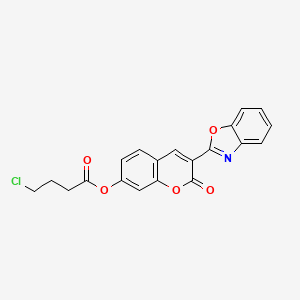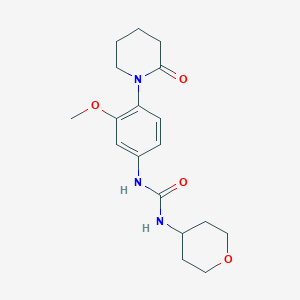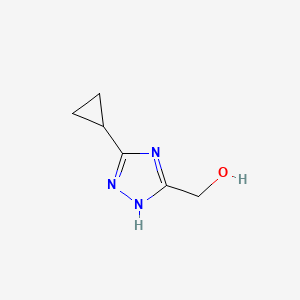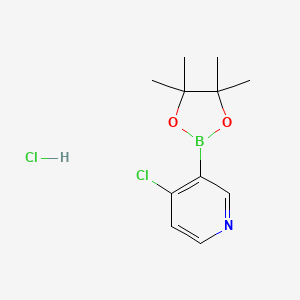
N-benzyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-benzyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide” is a chemical compound . It is offered by Benchchem for CAS No. 941916-18-3.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using spectroscopic data. For instance, the 1H NMR and 13C NMR data provide information about the types of hydrogen and carbon atoms present in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its spectroscopic data. For instance, the 1H NMR and 13C NMR data provide information about the types of hydrogen and carbon atoms present in the molecule .
作用机制
The mechanism of action of N-benzyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
实验室实验的优点和局限性
N-benzyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide has several advantages and limitations when it comes to lab experiments. One of the advantages of this compound is its potent anti-cancer properties, which make it a promising candidate for cancer research. Additionally, this compound has been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory conditions. However, one of the limitations of this compound is its complex synthesis process, which requires expertise in organic chemistry.
未来方向
There are several future directions for N-benzyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide research. One of the future directions is to study the potential application of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential application in cancer research. Moreover, researchers can explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Further studies can also be conducted to explore the potential side effects of this compound and ways to mitigate them.
Conclusion
In conclusion, this compound is a novel compound that has shown promising results in various scientific research areas. Its potent anti-cancer and anti-inflammatory properties make it a promising candidate for cancer and inflammatory disease research. The complex synthesis process of this compound is a limitation, but further studies can be conducted to optimize the synthesis process. Future research directions for this compound include exploring its potential application in the treatment of neurodegenerative diseases, fully understanding its mechanism of action, and exploring its use in combination with other drugs.
合成方法
The synthesis of N-benzyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 4-methyl-2-thiazolamine with benzyl isocyanate to form N-benzyl-4-methyl-2-thiazolylurea. This intermediate is then reacted with m-tolyl isocyanate to form this compound (this compound). The overall synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
N-benzyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide has been extensively studied for its potential application in various scientific research areas. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory properties and can be used in the treatment of various inflammatory conditions.
属性
IUPAC Name |
N-benzyl-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-13-7-6-10-16(11-13)23-19(26)24-20-22-14(2)17(27-20)18(25)21-12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNFMVHFLZCPMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2624130.png)
![N'-[(E)-(3-methylphenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2624133.png)

![4-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenyl}morpholine](/img/structure/B2624136.png)
![4-Chloro-2-{[(2-chloro-4-fluorobenzyl)amino]methyl}phenol](/img/structure/B2624137.png)
![7-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2624138.png)
![2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2624140.png)




![8-[(Z)-3-chlorobut-2-enyl]sulfanyl-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B2624148.png)

![N-(2,4-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2624150.png)